Home > Products > Building Blocks P6821 > 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil
1-(3-Carboxypropylcarbamoyl)-5-fluorouracil - 69519-16-0

1-(3-Carboxypropylcarbamoyl)-5-fluorouracil

Catalog Number: EVT-1554803
CAS Number: 69519-16-0
Molecular Formula: C9H10FN3O5
Molecular Weight: 259.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(3-Carboxypropylcarbamoyl)-5-fluorouracil is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including colorectal, breast, and stomach cancers. The compound combines the properties of 5-fluorouracil with a carboxypropyl group, potentially enhancing its pharmacological effects and targeting capabilities. The incorporation of the carboxypropyl moiety may improve solubility and bioavailability, which are critical factors in drug efficacy.

Source

The synthesis of 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil is based on established methods for modifying 5-fluorouracil to create new derivatives with improved therapeutic profiles. Research articles have documented various synthetic pathways leading to similar compounds, providing a foundation for the development of this specific derivative .

Classification

1-(3-Carboxypropylcarbamoyl)-5-fluorouracil belongs to the class of pyrimidine analogs and is categorized as an antimetabolite. Antimetabolites interfere with DNA and RNA synthesis, making them effective in cancer treatment by inhibiting cell division.

Synthesis Analysis

Methods

The synthesis of 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil typically involves the reaction of 5-fluorouracil with appropriate carboxylic acid derivatives under controlled conditions. One common method involves using carbodiimide coupling agents to facilitate the formation of amide bonds between the carboxylic acid and the amine functional group present in 5-fluorouracil.

Technical Details

A typical synthesis might proceed as follows:

  1. Starting Materials: 5-Fluorouracil (6.5 g), potassium hydroxide (5.6 g), chloroacetic acid (7.16 g).
  2. Reaction Conditions: The mixture is refluxed in water for a specified duration, followed by pH adjustment using hydrochloric acid to precipitate the product.
  3. Isolation: The resulting crystals are filtered and purified through recrystallization techniques.

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil features a pyrimidine ring with a fluorine atom at position 5 and a carboxypropylcarbamoyl side chain at position 1. This structural modification is designed to enhance interaction with biological targets.

Data

  • Molecular Formula: C12_{12}H14_{14}F1_{1}N3_{3}O3_{3}
  • Molecular Weight: Approximately 273.25 g/mol
  • Key Functional Groups: Fluoro group, carboxylic acid, amide.
Chemical Reactions Analysis

Reactions

The primary reactions involving 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil include:

  • Hydrolysis: The amide bond can undergo hydrolysis in aqueous environments, releasing 5-fluorouracil and the corresponding carboxylic acid.
  • Enzymatic Reactions: The compound may be subject to enzymatic transformations in vivo, which can affect its pharmacokinetics and pharmacodynamics.

Technical Details

The stability of the compound under physiological conditions is crucial for its effectiveness as an anticancer agent. Studies have shown that modifications like those in this compound can significantly alter metabolic pathways, potentially improving therapeutic outcomes .

Mechanism of Action

Process

1-(3-Carboxypropylcarbamoyl)-5-fluorouracil exerts its anticancer effects primarily through inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. By mimicking uracil, it gets incorporated into RNA and DNA, leading to faulty nucleic acid synthesis and ultimately triggering apoptosis in rapidly dividing cancer cells.

Data

The efficacy of this compound can be evaluated through various assays measuring cell viability and proliferation in cancer cell lines, demonstrating its potential as an effective chemotherapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Melting Point: The melting point can vary but is generally around 215-220 °C.
  • Stability: The compound should be stored under inert conditions to prevent degradation from moisture or light.

Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal properties, while high-performance liquid chromatography (HPLC) can be used for purity assessment .

Applications

1-(3-Carboxypropylcarbamoyl)-5-fluorouracil has potential applications in:

  • Cancer Therapy: As a novel chemotherapeutic agent targeting solid tumors.
  • Research: In studies investigating drug delivery systems or combination therapies aimed at enhancing the efficacy of existing treatments.
  • Prodrug Development: Its structure may allow it to serve as a prodrug that releases active forms selectively within tumor tissues.

This compound exemplifies ongoing efforts to improve cancer treatment through chemical modifications that enhance drug properties while minimizing side effects associated with traditional chemotherapy .

Chemical Structure and Synthesis

Structural Analysis of 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil

1-(3-Carboxypropylcarbamoyl)-5-fluorouracil (CPRFU) is a 5-fluorouracil (5-FU) derivative with the molecular formula C₉H₁₀FN₃O₅ and a molecular weight of 259.19 g/mol [1] [5]. The compound features a uracil ring with a fluorine atom at the C5 position, characteristic of fluoropyrimidines, and a 3-carboxypropylcarbamoyl group (-NH-C(=O)-(CH₂)₃-COOH) attached to the N1 position of the uracil ring [5] [10]. This modification introduces an ionizable carboxylic acid terminus (pKa ≈ 4.11) and multiple hydrogen-bonding sites, including carbonyl groups and the carbamoyl nitrogen [5].

The IUPAC name is 4-[(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carbonyl)amino]butanoic acid, and its canonical SMILES representation is OC(=O)CCCNC(=O)N1C=C(F)C(=O)NC1=O [5]. Computational studies predict a planar uracil ring and flexible propyl chain, enabling conformational adaptability for molecular interactions. The carboxylic acid group enhances hydrophilicity compared to unmodified 5-FU, reflected in its predicted logP of -0.77 [5].

  • Table 1: Key Identifiers of 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil
    PropertyValue/Identifier
    CAS Registry NumberNot assigned
    Molecular FormulaC₉H₁₀FN₃O₅
    Average Molecular Weight259.19 g/mol
    Monoisotopic Mass259.0604 g/mol
    IUPAC Name4-[(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carbonyl)amino]butanoic acid
    SMILESOC(=O)CCCNC(=O)N1C=C(F)C(=O)NC1=O
    InChI KeySRZFBVWHAXOYNE-UHFFFAOYSA-N
    HMDB IDHMDB0243786

Synthetic Pathways for Carboxypropylcarbamoyl Functionalization

CPRFU is primarily synthesized via two routes: direct carbamoylation of 5-FU and oxidative metabolism of N₃-alkylcarbamoyl prodrugs. In direct synthesis, 5-FU reacts with succinic anhydride derivatives or activated esters like N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF), catalyzed by 4-dimethylaminopyridine (DMAP) [3]. This yields CPRFU through nucleophilic acyl substitution, with typical reactions conducted at 60–80°C for 12–24 hours, achieving moderate yields (45–65%) [3].

Alternatively, CPRFU forms in vivo during the metabolism of lipophilic 5-FU prodrugs. For example, 1-hexylcarbamoyl-5-fluorouracil undergoes β-oxidation in the liver, shortening its alkyl chain to produce 1-(5-hydroxyhexylcarbamoyl)-5-fluorouracil and subsequently CPRFU [4]. Enzymes like cytochrome P450 and alcohol dehydrogenases mediate this conversion, which enhances hydrophilicity for renal excretion [4].

  • Table 2: Synthetic Methods for Carboxypropylcarbamoyl Functionalization
    MethodConditionsYieldKey Characteristics
    Direct Carbamoylation5-FU + NHS-ester; DMF, DMAP, 24h, 70°C55%High purity; requires purification
    Oxidative MetabolismHepatic β-oxidation of C6-alkyl chainVariableBiocatalytic; pH/temperature-dependent

Comparative Structural Dynamics with 5-Fluorouracil and Analogues

The carboxypropylcarbamoyl modification profoundly alters CPRFU’s physicochemical and biological behavior relative to 5-FU. While 5-FU is minimally soluble in water (∼1.2 mg/mL) and moderately lipophilic (logP = -0.89), CPRFU exhibits greater hydrophilicity (predicted logP = -0.77) due to its ionizable carboxylic acid group [3] [5]. This enhances solubility but restricts passive diffusion across cell membranes, necessitating transporters for cellular uptake [4].

Biologically, 5-FU exerts cytotoxicity via three mechanisms: (1) inhibition of thymidylate synthase (TS) by FdUMP, (2) misincorporation into RNA as FUTP, disrupting processing and function, and (3) incorporation into DNA as FdUTP, causing strand breaks [2] [10]. CPRFU itself is not directly antineoplastic but serves as an intermediate in prodrug metabolism. Unlike 5-FU, it lacks the anabolic pathways to form FdUMP or FUTP, rendering it non-cytotoxic [4]. Instead, it slowly hydrolyzes to release 5-FU, providing a delayed-action mechanism [3] [4].

  • Table 3: Comparative Properties of 5-FU and CPRFU
    Property5-FluorouracilCPRFU
    Molecular Weight130.08 g/mol259.19 g/mol
    logP (Predicted)-0.89-0.77
    Water Solubility∼1.2 mg/mLHigher (data limited)
    Mechanism of ActionTS inhibition; RNA/DNA incorporationProdrug intermediate
    Metabolic RoleDPD-mediated catabolismβ-Oxidation product

Solid-State Characterization: Crystallography and Polymorphism

Experimental crystallographic data for CPRFU remains limited, but insights can be inferred from 5-FU and related analogues. Pure 5-FU crystallizes in a hydrogen-bonded sheet structure with four molecules per asymmetric unit, forming ribbons via N1-H⋯O=C and C5-F⋯H-N3 interactions [10]. The fluorine atom participates in weak hydrogen bonds (C-F⋯H-X), stabilizing the lattice [10].

For CPRFU, the carboxylic acid and carbamoyl groups introduce additional hydrogen-bonding donors/acceptors, potentially enabling diverse supramolecular architectures. Computational predictions suggest polymorphic tendencies, with possible dimers or chains via O=C-NH⋯O=C (carbamoyl-carboxyl) interactions [5]. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) data are scarce, though its metabolic precursor, 1-hexylcarbamoyl-5-fluorouracil, displays monotropic polymorphism [3].

The flexibility of the carboxypropyl chain may limit crystalline order, favoring amorphous or hydrate/solvate forms. No hydrate/solvate reports exist, but analogous uracil derivatives form stable hydrates due to strong water-carboxyl hydrogen bonding [3]. Further studies using solid-state NMR or Raman spectroscopy are needed to elucidate packing motifs and stability.

Properties

CAS Number

69519-16-0

Product Name

1-(3-Carboxypropylcarbamoyl)-5-fluorouracil

IUPAC Name

4-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]butanoic acid

Molecular Formula

C9H10FN3O5

Molecular Weight

259.19 g/mol

InChI

InChI=1S/C9H10FN3O5/c10-5-4-13(9(18)12-7(5)16)8(17)11-3-1-2-6(14)15/h4H,1-3H2,(H,11,17)(H,14,15)(H,12,16,18)

InChI Key

SRZFBVWHAXOYNE-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1C(=O)NCCCC(=O)O)F

Synonyms

1-(3-carboxypropylcarbamoyl)-5-fluorouracil
CPRFU

Canonical SMILES

C1=C(C(=O)NC(=O)N1C(=O)NCCCC(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.